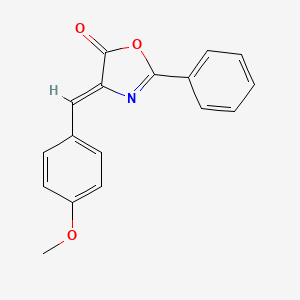

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one

Description

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-methoxybenzylidene group at the 4-position and a phenyl group at the 2-position. Its Z-configuration is confirmed by NMR spectroscopy, with characteristic signals at δ 7.33 (s, 1H, -CH=) in $ ^1H $ NMR and δ 135.6 (-CH=) in $ ^{13}C $ NMR . The compound is synthesized via condensation of 2-benzamidoacetic acid with 4-methoxybenzaldehyde in an acetic acid–sodium acetate medium, serving as a key intermediate for benzenesulfonamide derivatives and other pharmacologically active molecules .

Properties

IUPAC Name |

(4Z)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAHWEWWFYOBNW-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187104 | |

| Record name | (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57427-78-8, 5429-22-1 | |

| Record name | (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57427-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC13374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4Z)-4-[(4-Methoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyloxazolone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding saturated compound.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of (Z)-4-(4-methoxybenzyl)-2-phenyloxazol-5(4H)-one.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating more complex molecules.

- Biological Activity

- Medicinal Chemistry

- Industrial Applications

Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Studies

Another research project explored the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed that (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one demonstrated notable inhibitory activity, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Methoxy (electron-donating) vs. nitro/fluoro (electron-withdrawing) groups modulate the electron density of the oxazolone core, influencing reactivity and biological interactions .

- Isomerism : The Z-configuration is critical for maintaining planar geometry, essential for π-π stacking in supramolecular assemblies .

Physicochemical Properties

*Estimated via computational methods .

Biological Activity

(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique chemical structure that includes a methoxybenzylidene group attached to an oxazol-5(4H)-one ring, which may contribute to its diverse biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

| IUPAC Name | 4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| CAS Number | 57427-78-8 |

The biological activity of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The methoxy group may enhance the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that oxazolone derivatives, including (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines and enzymes such as COX-2, showing promise as a therapeutic agent for inflammatory diseases .

Analgesic Activity

In animal models, (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one displayed significant analgesic effects. The writhing test and hot plate test indicated that this compound could effectively reduce pain responses in mice without exhibiting acute toxicity .

Case Studies

- Study on Analgesic Activity : In a comparative study involving various oxazolone derivatives, (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one was found to be one of the most potent compounds, significantly reducing pain in the writhing test compared to standard analgesics like aspirin .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of this compound, where it was shown to reduce carrageenan-induced paw edema in rats by over 50%, highlighting its effectiveness as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological activity of (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one can be compared with other oxazolone derivatives:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | High | Moderate | High |

| (Z)-4-(4-Hydroxybenzylidene)-2-phenyloxazol-5(4H)-one | Moderate | High | Moderate |

| (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Low | Moderate | Low |

Q & A

What are the standard synthetic routes for (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, and what yields can be expected?

Category : Basic Synthesis & Methodology

Answer :

The compound is typically synthesized via the Erlenmeyer-Plöchl reaction , involving condensation of 4-methoxybenzaldehyde with 2-phenyloxazol-5(4H)-one (hippuric acid azlactone) under acidic conditions. Key reagents include acetic anhydride (Ac₂O) and sodium acetate (AcONa) as catalysts. Yields vary depending on substituent positioning:

- Z-isomer : ~60–87% yield when using substituted benzaldehydes (e.g., 4-methoxy vs. 2-methoxy derivatives) .

- Optimization : Higher yields (e.g., 87%) are achieved with electron-donating groups (e.g., methoxy) due to enhanced resonance stabilization during cyclization .

Which spectroscopic and crystallographic techniques are critical for characterizing this oxazolone derivative?

Category : Basic Characterization

Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration via diagnostic peaks (e.g., δ ~7.19 ppm for the benzylidene proton; δ ~168.08 ppm for the oxazolone carbonyl) .

- UV-Vis : Absorbance bands at λ ~272–403 nm indicate π→π* transitions in the conjugated system .

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal packing and bond angles, revealing planar oxazolone rings and dihedral angles (~5–10°) between aromatic groups .

What biological activities have been reported for this compound?

Category : Basic Applications

Answer :

- Anticancer Activity : Derivatives exhibit IC₅₀ values as low as 8.9 μg/mL against HepG2 and HTC-116 cell lines, likely via apoptosis induction .

- Antimicrobial Potential : Analogues with substituted imidazolones show activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .

- Immunomodulation : Nitro-substituted derivatives act as tyrosinase inhibitors, suggesting applications in autoimmune disorders .

How can reaction conditions be optimized to improve synthetic efficiency?

Category : Advanced Synthesis

Answer :

- Catalyst Screening : Iron(III) phosphate or AlCl₃ enhances Friedel-Crafts reactions in domino syntheses (e.g., for indenone derivatives) .

- Solvent-Free Routes : Erlenmeyer-Plöchl reactions under solvent-free conditions achieve >95% yield by reducing side reactions .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 70% yield in 15 minutes for imidazolone derivatives) .

What mechanistic insights explain the stereoselectivity of Z-isomer formation?

Category : Advanced Mechanistic Studies

Answer :

The Z-configuration is thermodynamically favored due to:

- Steric Hindrance : Bulky substituents (e.g., phenyl groups) destabilize the E-isomer.

- Conjugation Effects : The methoxy group stabilizes the planar transition state via resonance. Computational studies (DFT) corroborate lower activation energy for Z-pathways .

How can structural contradictions in crystallographic data be resolved?

Category : Advanced Structural Analysis

Answer :

- Multi-Technique Validation : Combine X-ray diffraction (SHELX-refined) with NMR/IR to confirm bond lengths and angles. For example, C=O stretching at ~1645 cm⁻¹ in IR aligns with crystallographic data .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in crystals with low symmetry .

What computational methods predict the compound’s electronic and optical properties?

Category : Advanced Computational Modeling

Answer :

- DFT Calculations : Predict charge transfer (e.g., HOMO-LUMO gaps ~3.5 eV) and nonlinear optical (NLO) properties. For example, MLS (a related oxazolone) exhibits 1.5× higher SHG efficiency than OH1 due to extended conjugation .

- Molecular Docking : Screen against biological targets (e.g., tyrosine kinase) to rationalize IC₅₀ values .

How do solvent polarity and concentration affect UV-Vis spectral data?

Category : Advanced Spectroscopy

Answer :

- Solvent Effects : Acetonitrile (ε ~55,897 M⁻¹cm⁻¹ at λ = 272 nm) enhances molar absorptivity compared to polar protic solvents .

- Concentration Quenching : Aggregation at >10⁻³ M reduces absorbance intensity, necessitating dilution for accurate λₘₐₓ determination .

What thermal stability assessments are relevant for this compound?

Category : Advanced Material Science

Answer :

- TGA/DSC : Decomposition onset at ~200°C (ΔH ~150 J/g) confirms stability under ambient conditions. Melt transitions (138–140°C) correlate with crystallinity .

- Kinetic Studies : Flynn-Wall-Ozawa analysis determines activation energy (Eₐ) for degradation, guiding storage protocols .

How can the mechanisms of biological activity be elucidated?

Category : Advanced Pharmacology

Answer :

- Enzyme Assays : Measure tyrosinase inhibition (IC₅₀ ~10 µM) via spectrophotometric monitoring of L-DOPA oxidation .

- Transcriptomics : RNA-seq identifies upregulated apoptosis markers (e.g., caspase-3) in treated cancer cells .

- SAR Studies : Modify substituents (e.g., bromo vs. methoxy) to correlate electronic effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.